molecular formula C29H24O4 B8244194 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]

2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]

Cat. No.: B8244194
M. Wt: 436.5 g/mol
InChI Key: CWGMPITVAHGPLE-UHFFFAOYSA-N
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Description

2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C29H24O4. It is known for its unique spiro structure, which consists of two fluorene units connected through a single spiro carbon atom. This compound is notable for its applications in optoelectronic devices due to its excellent thermal stability and photoluminescence properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] typically involves multiple steps, starting from commercially available fluorene derivatives. One common method includes the methylation of fluorene derivatives followed by a spirocyclization reaction. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the spiro linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted fluorenes, quinones, and hydrofluorenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The spiro linkage provides a rigid framework that enhances the compound’s thermal stability and photoluminescence. The molecular targets and pathways involved include interactions with light and charge carriers, making it an effective material for optoelectronic applications .

Comparison with Similar Compounds

Uniqueness: 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene] is unique due to its methoxy substituents, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in solution-processed optoelectronic devices .

Properties

IUPAC Name

2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O4/c1-30-17-5-9-21-22-10-6-18(31-2)14-26(22)29(25(21)13-17)27-15-19(32-3)7-11-23(27)24-12-8-20(33-4)16-28(24)29/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGMPITVAHGPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C24C5=C(C=CC(=C5)OC)C6=C4C=C(C=C6)OC)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]
Reactant of Route 2
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]
Reactant of Route 3
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]
Reactant of Route 4
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]
Reactant of Route 5
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]
Reactant of Route 6
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]

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